2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
“2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 671795-41-8. It has a molecular weight of 264.37 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H24N2O2 . The InChI code for this compound is 1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 .Scientific Research Applications
Pharmacological Properties and Potential Therapeutic Applications
- A study on dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a compound closely related to 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol, revealed significant analgesic activity without significant morphine-like physical dependence liability in experimental animals. The analgesic potency was found to be about half that of codeine, surpassing aminopyrine, indicating potential therapeutic applications for pain management (Nakamura et al., 1979).
Synthesis and Chemical Analysis
- Research on the synthesis of carbon-14 labeled analogs of related compounds, such as Quetiapine, from [carboxy-14C]anthranilic acid, highlights the importance of these compounds in developing labeled versions for pharmacokinetic studies (Saadatjoo et al., 2016).
- The synthesis of 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, involving the reaction of 11-(1-piperazinyl) dibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol, demonstrates a green process with high conversion rates and purity. This study underscores the environmental considerations in the synthesis of complex organic molecules (Mahale et al., 2008).
Antimicrobial Activity
- The synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, including compounds structurally similar to this compound, have been conducted. These studies reveal variable and modest activity against selected strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCCUFYBADKBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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